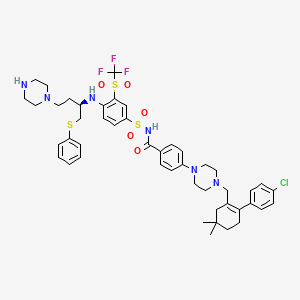

Navitoclax-piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Navitoclax-pipérazine est un composé qui appartient à la classe des inhibiteurs de la protéine BCL-XL. Il s'agit d'un dérivé du navitoclax, connu pour son rôle dans l'inhibition de la famille de protéines BCL-2. Ces protéines sont essentielles à la régulation de l'apoptose, ou mort cellulaire programmée, qui est un processus vital pour le maintien de l'homéostasie cellulaire et l'élimination des cellules défectueuses. Le Navitoclax-pipérazine s'est avéré prometteur en thérapie anticancéreuse en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Navitoclax-pipérazine implique plusieurs étapes, commençant par la création d'une version soluble et stable de la protéine BCL-XL. Le soutien structurel a facilité les efforts pour trouver des matières chimiques, ce qui a été réalisé grâce à un criblage de fragments. Le processus est caractérisé par l'optimisation de deux points chauds hydrophobes largement séparés . Le remplacement du cycle pipéridine par une pipérazine a créé un isostère synthétiquement plus accessible qui a également évité le substituant polaire, et a fourni un vecteur pour un groupe hydrophobe .

Méthodes de production industrielle

La production industrielle du Navitoclax-pipérazine implique une synthèse à grande échelle dans des conditions contrôlées pour garantir la pureté et l'efficacité du composé. Le processus comprend généralement l'utilisation de la chromatographie liquide haute performance pour la purification et le contrôle qualité.

Analyse Des Réactions Chimiques

Types de réactions

Le Navitoclax-pipérazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du Navitoclax-pipérazine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme l'ammoniac. Les réactions sont généralement réalisées dans des conditions de température et de pression contrôlées pour garantir les résultats souhaités.

Principaux produits formés

Les principaux produits formés à partir des réactions du Navitoclax-pipérazine comprennent divers dérivés qui conservent la structure principale du composé tout en présentant différents groupes fonctionnels. Ces dérivés sont souvent testés pour leur efficacité à induire l'apoptose dans les cellules cancéreuses.

Applications de la recherche scientifique

Le Navitoclax-pipérazine a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé dans l'étude de l'apoptose et le développement de nouveaux inhibiteurs pour la famille de protéines BCL-2.

Biologie : Il est utilisé pour comprendre les mécanismes de la mort cellulaire programmée et le rôle de la famille de protéines BCL-2 dans l'homéostasie cellulaire.

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques et dans l'étude des mécanismes de résistance aux médicaments dans les cellules cancéreuses.

Mécanisme d'action

Le Navitoclax-pipérazine cible la famille de protéines BCL-2, qui sont les principaux régulateurs négatifs de l'apoptose. Ces protéines, y compris BCL-2, BCL-XL et BCL-W, agissent en se liant à deux autres groupes de protéines : les exécutants (Bax, Bak) qui déclenchent la voie de destruction, et les protéines sentinelles . En inhibant les protéines de la famille BCL-2, le Navitoclax-pipérazine les empêche de se lier aux exécutants, ce qui déclenche la mort cellulaire dans les cellules cancéreuses .

Applications De Recherche Scientifique

Navitoclax-piperazine has several scientific research applications, including:

Chemistry: It is used in the study of apoptosis and the development of new inhibitors for the B-cell lymphoma 2 family of proteins.

Biology: It is used to understand the mechanisms of programmed cell death and the role of B-cell lymphoma 2 family proteins in cellular homeostasis.

Industry: It is used in the development of new therapeutic agents and in the study of drug resistance mechanisms in cancer cells.

Mécanisme D'action

Navitoclax-piperazine targets the B-cell lymphoma 2 family of proteins, which are major negative regulators of apoptosis. These proteins, including B-cell lymphoma 2, B-cell lymphoma extra large, and B-cell lymphoma w, work by binding to two other groups of proteins—the executioners (Bax, Bak) that start the destruction pathway, and the sentinel proteins . By inhibiting the B-cell lymphoma 2 family proteins, this compound prevents them from binding to the executioners, thereby triggering cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Obatoclax : Un autre inhibiteur de BCL-2 qui induit l'apoptose dans les cellules cancéreuses.

Unicité

Le Navitoclax-pipérazine est unique en raison de sa biodisponibilité orale et de sa capacité à inhiber plusieurs protéines de la famille BCL-2, notamment BCL-2, BCL-XL et BCL-W . Cette inhibition à large spectre en fait un puissant inducteur de l'apoptose dans les cellules cancéreuses qui surexpriment ces protéines.

Propriétés

IUPAC Name |

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPNZDFOWRFBLZ-KXQOOQHDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56ClF3N6O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2766143.png)

![1-[(naphthalen-1-yl)methyl]-3-(octahydro-1,4-benzodioxin-6-yl)urea](/img/structure/B2766144.png)

![N-(3-CHLOROPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE](/img/structure/B2766146.png)

![N-[4-(3-Benzoimidazol-1-yl-2-hydroxy-propoxy)-phenyl]-acetamide](/img/structure/B2766148.png)

![2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2766150.png)

![8-butyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766156.png)

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2766157.png)

![3-[(2Z)-2-[(4-methoxyphenyl)imino]-4-methyl-2,3-dihydro-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2766162.png)